molecular formula C8H14O B11969448 2-Methyl-1,5-heptadien-4-ol

2-Methyl-1,5-heptadien-4-ol

Cat. No.: B11969448
M. Wt: 126.20 g/mol
InChI Key: MDTLRZIDFDKYHS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,5-heptadien-4-ol is an unsaturated alcohol with a molecular formula inferred as C₈H₁₂O (based on structural analogs). Its structure consists of a seven-carbon chain (heptadienyl backbone) with double bonds at positions 1 and 5, a hydroxyl group at position 4, and a methyl substituent at position 2.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(5E)-2-methylhepta-1,5-dien-4-ol

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3/b5-4+

InChI Key

MDTLRZIDFDKYHS-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(CC(=C)C)O

Canonical SMILES

CC=CC(CC(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5-heptadien-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2-methyl-1,5-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position . Another approach is the reduction of 2-methyl-1,5-heptadien-4-one using a reducing agent like sodium borohydride (NaBH4) in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-methyl-1,5-heptadien-4-ol with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications
This compound C₈H₁₂O* 126.19 (calculated) N/A N/A Diene, hydroxyl, methyl Specialty chemicals (no fragrance)
1,5-Heptadien-4-ol C₇H₁₂O 112.17 163.5 0.858 Diene, hydroxyl Chemical intermediate
6-Methyl-4-methylene-1,5-heptadiene C₈H₁₂ 108.18 N/A N/A Diene, methylene, methyl Industrial synthesis
2-Methyl-1,3-propanediol C₄H₁₀O₂ 90.12 ~230 (estimated) 1.045 Diol, methyl Biodegradable polymers

*Inferred based on structural analogs.

Key Observations:

  • Molecular Weight and Branching : The methyl group in this compound increases its molecular weight compared to 1,5-heptadien-4-ol, likely raising its boiling point and density. However, steric hindrance from the methyl group may reduce reactivity in certain reactions.
  • Polarity: The hydroxyl group in dienols (e.g., 1,5-heptadien-4-ol) enhances polarity compared to non-hydroxylated analogs like 6-methyl-4-methylene-1,5-heptadiene, affecting solubility and interaction with enzymes or solvents.
  • Thermal Stability: 2-Methyl-1,3-propanediol-based polymers exhibit glass transition temperatures below -40°C , suggesting that dienols with similar branching might also display low-temperature flexibility, though this remains unverified for this compound.

Functional and Application Differences

  • The latter’s unsaturated structure could influence enzymatic degradation pathways.
  • Safety and Usage : Unlike 1,5-heptadien-4-ol (used as a chemical intermediate) or 2-methyl-1,3-propanediol (employed in polymers) , this compound is explicitly excluded from fragrance and flavor applications , likely due to toxicity or instability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.